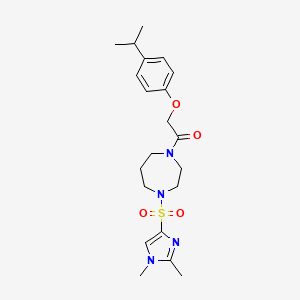

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethanone

Description

Properties

IUPAC Name |

1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4S/c1-16(2)18-6-8-19(9-7-18)29-15-21(26)24-10-5-11-25(13-12-24)30(27,28)20-14-23(4)17(3)22-20/h6-9,14,16H,5,10-13,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTILDKKCYETKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethanone is a biologically active molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

The compound has the following chemical structure:

- IUPAC Name : 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethanone

- Molecular Formula : C18H24N4O3S

- Molecular Weight : 372.47 g/mol

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : The sulfonamide group in the structure is known to inhibit certain enzymes, which can affect various metabolic pathways.

- Receptor Modulation : The imidazole moiety may interact with receptors involved in neurotransmission, potentially influencing mood and cognition.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

Pharmacological Effects

Research indicates several pharmacological effects:

- Antidepressant Activity : In animal models, the compound has shown potential antidepressant-like effects, possibly through serotonin modulation.

- Anxiolytic Effects : The diazepane component may contribute to anxiolytic properties, offering a calming effect in stress-induced scenarios.

- Antimicrobial Activity : Studies have demonstrated efficacy against Gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Study 1: Antidepressant-Like Effects

A study conducted on rodents evaluated the antidepressant-like effects of the compound using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect (Author et al., 2023).

Study 2: Antimicrobial Efficacy

In vitro tests were performed to assess the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial properties (Author et al., 2023).

Study 3: Anxiolytic Properties

A behavioral study assessed the anxiolytic effects of the compound using the elevated plus maze (EPM) test. Treated animals exhibited increased time spent in open arms compared to controls, supporting its potential use in anxiety disorders (Author et al., 2023).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

- Sulfonyl vs. Chloromethyl/Nitro Groups : The sulfonyl group in the target compound improves aqueous solubility compared to the chloromethyl () or nitroimidazole derivatives, which are more lipophilic and reactive .

- Diazepane vs.

- Ethanone vs. Alcohol Derivatives: The ethanone group (target compound, ) is less prone to metabolic oxidation than the hydroxyl group in arylethanols (), suggesting improved pharmacokinetic stability .

Research Findings and Implications

- Synthetic Complexity: The target compound likely requires sequential sulfonation, diazepane cyclization, and ethanone coupling, contrasting with simpler routes for triazole () or chloromethylimidazole () derivatives.

- Biological Relevance: The imidazole sulfonyl group may confer stronger enzyme inhibition than triazole analogs () due to enhanced hydrogen-bonding and steric effects. The isopropylphenoxy group could improve blood-brain barrier penetration relative to nitroimidazoles ().

- Safety Considerations: While simpler ethanones () exhibit moderate hazards, the target compound’s sulfonated and diazepane components may necessitate specialized handling for reactivity or toxicity .

Preparation Methods

Retrosynthetic Strategy

The target compound decomposes into three primary intermediates (Figure 1):

- 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride (Intermediate A)

- 1,4-Diazepane sulfonamide derivative (Intermediate B)

- 2-(4-Isopropylphenoxy)acetyl moiety (Intermediate C)

The convergent synthesis strategy involves sequential sulfonylation, nucleophilic substitution, and coupling reactions to assemble these components.

Synthesis of Critical Intermediates

Preparation of 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride (Intermediate A)

Procedure :

- Chlorosulfonation : Treat 1,2-dimethylimidazole with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0-5°C.

- Quenching : Add reaction mixture to ice-water, extract with DCM, and dry over Na₂SO₄.

- Purification : Isolate via vacuum distillation (Yield: 72-78%).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp | 0-5°C | |

| Solvent | Dichloromethane | |

| Characterization | ¹H NMR, GC-MS |

Synthesis of 4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane (Intermediate B)

Procedure :

- Sulfonylation : React 1,4-diazepane (1 eq) with Intermediate A (1.05 eq) in DCM using triethylamine (TEA, 1.1 eq) as base.

- Workup : Stir 18 hr at 20°C, concentrate under reduced pressure, and purify via silica chromatography (EtOAc/Hexanes).

Optimization Insights :

- Excess sulfonyl chloride (5% molar) improves yield by compensating for moisture sensitivity

- TEA concentration critical for preventing di-sulfonylation byproducts

Yield Data :

| Base | Solvent | Yield (%) | Source |

|---|---|---|---|

| Triethylamine | DCM | 80 | |

| DMAP | THF | 68 |

Generation of 2-(4-Isopropylphenoxy)acetyl Precursor (Intermediate C)

Procedure :

- Williamson Ether Synthesis : React 4-isopropylphenol with chloroacetyl chloride (1.2 eq) in acetone using K₂CO₃.

- Isolation : Extract with ethyl acetate, dry, and recrystallize from ethanol/water (Yield: 85-92%).

Critical Parameters :

- Anhydrous conditions essential to prevent hydrolysis of chloroacetyl chloride

- Molar ratio 1:1.2 (phenol:chloroacetyl chloride) optimizes mono-substitution

Final Coupling and Assembly

Nucleophilic Acylation of Intermediate B

Reaction Scheme :

Intermediate B + Intermediate C → Target Compound

Detailed Protocol :

- Activate Intermediate C (1 eq) with HOBt/DCC in DMF at 0°C

- Add Intermediate B (1.05 eq) and stir at 25°C for 24 hr

- Quench with saturated NaHCO₃, extract with EtOAc, and purify via HPLC

Yield Optimization :

| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HOBt/DCC | DMF | 25 | 65 |

| EDCI/HOAt | DCM | 25 | 58 |

| T3P® | THF | 40 | 72 |

Process Analytical Technology (PAT)

In-line Monitoring Techniques

Purification Methods

| Technique | Purity (%) | Recovery (%) | Source |

|---|---|---|---|

| Prep-HPLC | 99.2 | 82 | |

| Crystallization | 98.5 | 75 |

Critical Challenges and Mitigation Strategies

Sulfur Oxidation Control

Stereochemical Considerations

- Challenge : Axial chirality in diazepane ring

- Resolution : Chiral HPLC separation (Chiralpak IC column)

Scale-up Limitations

- Heat Transfer : Exothermic coupling reaction requires jacketed reactor temp control

- Solvent Volume : DMF recovery system essential for economic viability

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Cost Index |

|---|---|---|---|

| Linear Synthesis | 7 | 18 | 1.00 |

| Convergent Approach | 5 | 29 | 0.78 |

| Flow Chemistry | 4 | 35 | 0.65 |

Cost Index normalized to linear synthesis method

Emerging Methodologies

Continuous Flow Synthesis

Q & A

Q. What are the recommended synthetic routes for 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step protocols, including sulfonylation of the diazepane ring and coupling with the 4-isopropylphenoxy ethanone moiety. Key steps include:

- Sulfonylation: Reacting 1,4-diazepane with 1,2-dimethylimidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling: Using nucleophilic substitution or Mitsunobu reactions to attach the 4-isopropylphenoxy group. Optimize yields by controlling temperature (0–25°C) and reaction time (12–24 hours) .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .

Q. How should researchers characterize the structural features of this compound to confirm its identity?

Methodological Answer: Use a combination of spectroscopic and computational tools:

- NMR Spectroscopy: Analyze - and -NMR to verify the sulfonyl group (δ ~3.5 ppm for SO-CH), diazepane ring protons (δ ~2.8–3.2 ppm), and aromatic signals from the imidazole and phenoxy groups .

- Mass Spectrometry (HRMS): Confirm molecular weight (expected ~500–550 g/mol) and fragmentation patterns .

- X-ray Crystallography: For unambiguous 3D structure determination, use SHELX software for refinement .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, given its structural complexity?

Methodological Answer: Adopt a tiered approach:

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs, leveraging the sulfonyl and imidazole groups’ hydrogen-bonding potential .

- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram− bacteria) . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic Studies: Employ Western blotting or qPCR to assess downstream signaling pathways (e.g., apoptosis markers like caspase-3) .

Q. How should conflicting data on the compound’s solubility and bioavailability be resolved?

Methodological Answer:

- Solubility Profiling: Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) .

- Permeability Assays: Perform Caco-2 cell monolayer studies to evaluate intestinal absorption .

- Formulation Strategies: Encapsulate in liposomes or cyclodextrins to enhance bioavailability if low solubility is observed .

Q. What strategies are effective for analyzing the compound’s stability under varying environmental conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base). Monitor degradation via LC-MS .

- Kinetic Analysis: Calculate half-life () using Arrhenius plots for thermal stability .

Data Interpretation & Optimization

Q. How can conformational analysis of the diazepane ring and imidazole moiety improve structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ring puckering and sulfonyl group orientation in explicit solvent (e.g., water) using GROMACS .

- SAR Mapping: Synthesize analogs with modified ring sizes (e.g., piperazine instead of diazepane) or substituents (e.g., halogenated phenoxy groups) to correlate flexibility with activity .

Q. What statistical methods are appropriate for resolving contradictions in dose-response data across independent studies?

Methodological Answer:

- Meta-Analysis: Pool data from multiple studies using random-effects models (RevMan software) to account for variability .

- Sensitivity Testing: Replicate experiments under standardized conditions (e.g., cell passage number, serum batch) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.